molecular formula C24H34N4O2 B14445688 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 73057-72-4

7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14445688
CAS No.: 73057-72-4
M. Wt: 410.6 g/mol
InChI Key: QQFJQDTXMZWUOB-UHFFFAOYSA-N
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Description

7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as pigments or enzyme cofactors . This particular compound is characterized by its unique structure, which includes a benzo[g]pteridine core with three methyl groups and an undecyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The process often starts with the formation of the pteridine core through cyclization reactions involving pyrimidine and pyrazine derivatives Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include various substituted pteridines, quinones, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . Pathways involved include redox reactions and nucleophilic substitutions, which can alter the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
  • 7,8,10-Trimethyl-3-decylbenzo[g]pteridine-2,4(3H,10H)-dione
  • 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-quinone

Uniqueness

7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern and side chain length, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

73057-72-4

Molecular Formula

C24H34N4O2

Molecular Weight

410.6 g/mol

IUPAC Name

7,8,10-trimethyl-3-undecylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C24H34N4O2/c1-5-6-7-8-9-10-11-12-13-14-28-23(29)21-22(26-24(28)30)27(4)20-16-18(3)17(2)15-19(20)25-21/h15-16H,5-14H2,1-4H3

InChI Key

QQFJQDTXMZWUOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C

Origin of Product

United States

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